Benzquercin

Vue d'ensemble

Description

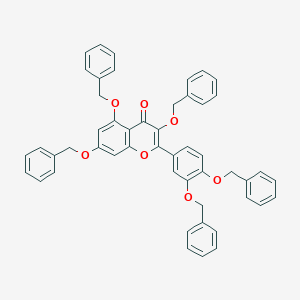

Le Benzquercin est un membre de la famille des flavones, plus précisément un dérivé de la quercétine. Il est connu pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antioxydants. Le this compound est chimiquement identifié comme étant la 3,3’,4’,5,7-pentabenzyloxyflavone et a une formule moléculaire de C50H40O7 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Benzquercin peut être synthétisé par benzylation de la quercétine. Le processus implique la réaction de la quercétine avec le chlorure de benzyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées .

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin d'assurer un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Benzquercin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des dérivés dihydro.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier aux positions des éthers benzyliques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium ou l'éthylate de sodium dans des conditions anhydres sont couramment utilisés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrothis compound.

Substitution : Différents dérivés du this compound substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le Benzquercin a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'autres dérivés de flavonoïdes.

Biologie : Étudié pour ses propriétés anti-inflammatoires et antioxydantes potentielles.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nutraceutiques et d'aliments fonctionnels .

Mécanisme d'action

Le this compound exerce ses effets principalement par ses propriétés antioxydantes. Il élimine les radicaux libres et les espèces réactives de l'oxygène, réduisant ainsi le stress oxydatif. Il module également diverses voies de signalisation, y compris la voie p53/p21, qui est impliquée dans la régulation du cycle cellulaire et l'apoptose .

Mécanisme D'action

Benzquercin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. It also modulates various signaling pathways, including the p53/p21 pathway, which is involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Qercétine : Le composé parent du Benzquercin, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Un autre flavonoïde présentant des activités biologiques similaires.

Myricétine : Un flavonoïde aux propriétés antioxydantes fortes

Unicité du this compound

Le this compound est unique en raison de sa stabilité et de sa biodisponibilité accrues par rapport à la quercétine. La benzylation de la quercétine augmente sa lipophilie, ce qui la rend plus soluble dans les solvants organiques et améliore potentiellement son absorption dans les systèmes biologiques .

Activité Biologique

Benzquercin, a flavonoid compound, has garnered attention for its potential biological activities, particularly in the context of viral inhibition and inflammation. This article synthesizes findings from various studies to provide an overview of the biological activity of this compound, including its mechanisms of action, efficacy against specific targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a flavonoid derivative known for its antioxidant properties. Its structure allows it to interact with various biological targets, making it a candidate for drug repurposing in the treatment of diseases such as COVID-19.

This compound has been identified as a potential inhibitor of several key proteins involved in viral entry and replication:

- TMPRSS2 Inhibition : A study highlighted Benzquercin's strong binding affinity to the transmembrane protease serine 2 (TMPRSS2), which plays a crucial role in the entry of SARS-CoV-2 into host cells. The docking score for this compound was reported at -7.119 kcal/mol, with an average MM/GBSA score of -96.802 kcal/mol, indicating significant potential as an inhibitor .

- Spike/ACE2 Interaction : Benzquercin also demonstrated strong binding at the Spike protein/ACE2 interface, with an average score of -70.810 kcal/mol from virtual screening studies. This dual-target capability suggests that Benzquercin may function effectively against SARS-CoV-2 by disrupting both entry pathways .

- Anti-inflammatory Effects : As a flavonoid, this compound exhibits anti-inflammatory properties that may contribute to its therapeutic potential in treating conditions characterized by excessive inflammation .

Virtual Drug Repurposing Studies

Several studies have employed computational methods to evaluate the efficacy of this compound:

- Study on TMPRSS2 : In silico simulations indicated that Benzquercin maintains interactions with crucial residues at the TMPRSS2 binding pocket throughout molecular dynamics simulations, supporting its potential as a therapeutic agent against COVID-19 .

- Spike Protein Binding : Further investigations confirmed this compound's ability to inhibit interactions between the Spike protein and ACE2, which are essential for viral entry into cells .

In Vitro Studies

While in silico findings are promising, experimental validation is necessary to confirm this compound's efficacy:

- Efficacy Testing : Future studies should focus on in vitro assays to measure the actual inhibitory effects of this compound on TMPRSS2 and Spike protein interactions, alongside assessments of cytotoxicity and bioavailability.

Summary of Biological Activities

| Activity | Target | Binding Score (kcal/mol) | MM/GBSA Score (kcal/mol) |

|---|---|---|---|

| TMPRSS2 Inhibition | TMPRSS2 | -7.119 | -96.802 |

| Spike Protein/ACE2 Interaction | Spike Protein/ACE2 | -70.810 | Not specified |

| Anti-inflammatory | General inflammation | Not specified | Not specified |

Propriétés

IUPAC Name |

2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H40O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30H,31-35H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQNIJRRXIHHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157116 | |

| Record name | Benzquercin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13157-90-9 | |

| Record name | 3,3′,4′,5,7-Pentabenzyloxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13157-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzquercin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013157909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzquercin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZQUERCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499L7I0905 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic targets of Benzquercin?

A1: Research suggests that this compound may act on two primary targets:

- Type 2 transmembrane serine protease (TMPRSS2): A computational study [] proposed this compound as a potential inhibitor of TMPRSS2, an enzyme critical for SARS-CoV-2 cell entry. This inhibition could prevent viral infection.

- Connective tissue: An older study [] explored the effects of this compound on lathyritic mice, a model for connective tissue disorders. Results indicated that this compound might protect against structural damage in the aorta and skin caused by beta-aminopropionitrile (beta-APN), a compound that disrupts collagen and elastin formation.

Q2: What computational methods were employed to investigate the potential of this compound as a TMPRSS2 inhibitor?

A3: The study [] utilized a combination of molecular modeling techniques:

Q3: Are there any in vitro or in vivo studies validating the computational findings on this compound's potential as a TMPRSS2 inhibitor?

A4: Currently, the available research [] primarily relies on computational predictions. Experimental validation through in vitro assays, such as enzyme inhibition assays using TMPRSS2, is crucial to confirm the computational findings. Following in vitro validation, in vivo studies using relevant animal models would be necessary to assess the efficacy and safety of this compound as a potential therapeutic agent targeting TMPRSS2.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.